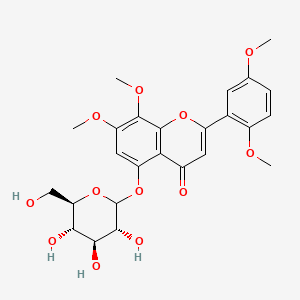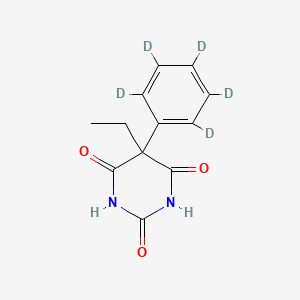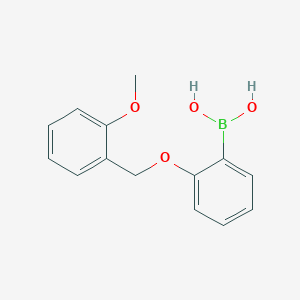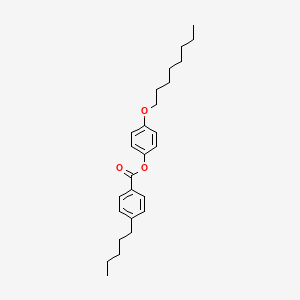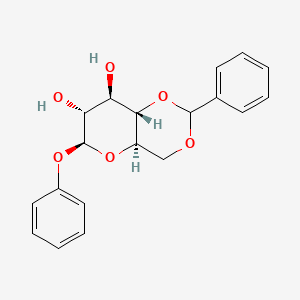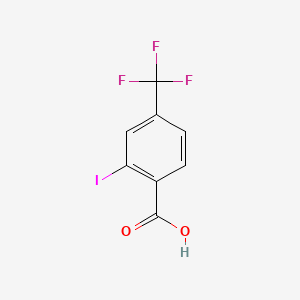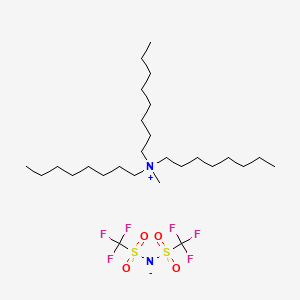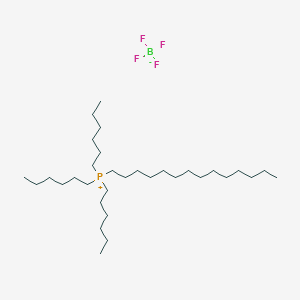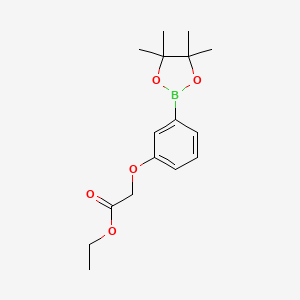
2-(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)乙酸乙酯
描述
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, also known as ETMD, is a synthetic compound that has been used in a variety of scientific research applications. ETMD is a derivative of boronic acid and is a highly versatile compound that can be used in a number of different laboratory experiments. It has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for use in lab experiments.
科学研究应用
抗氧化剂应用
- 酚类化合物作为抗氧化剂:从各种来源分离出的酚类化合物显示出显着的抗氧化活性。这些活性通常归因于其分子结构中的羟基数量,如果 2-(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)乙酸乙酯具有相似的结构特征,则可以洞察其抗氧化潜力 (Zijia Zhang et al., 2009).
合成应用
- 衍生物和复杂结构的合成:该化合物的硼酸酯基团是其在合成化学中作用的标志,特别是在铃木-宫浦交叉偶联反应中,尽管结果中没有直接提及,但这是硼酸酯的众所周知应用。这些反应对于制造复杂的有机分子至关重要,表明该化合物可以起到类似的作用 (L. Baolin et al., 2007).
酶促和抗菌应用
- 酶促水解和药物合成:已应用酶促方法(例如涉及脂肪酶的方法)来合成药物原型,表明类似的酶促过程与修饰或合成该化合物的衍生物相关 (J. Bevilaqua et al., 2004).
- 酚类衍生物的抗菌活性:酚类化合物表现出抗菌活性,这可能暗示 2-(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)乙酸乙酯或其衍生物具有潜在的生物活性,特别是对植物和动物疾病 (H. Du et al., 2009).
作用机制
Target of Action
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, also known as 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid, pinacol ester, is a boronic ester compound. The primary targets of this compound are organic molecules that participate in carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in many metal-catalyzed cross-coupling reactions . In this process, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The action of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate affects the Suzuki–Miyaura coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is particularly useful in organic synthesis, allowing for the creation of a wide variety of complex organic compounds .
Pharmacokinetics
Like other boronic esters, it is likely to be well-absorbed and distributed throughout the body due to its relatively small size and lipophilic nature . The compound’s bioavailability would be influenced by factors such as its stability, solubility, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of the action of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate are primarily the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of a wide variety of complex organic compounds, which can have various downstream effects depending on the specific compounds produced .
Action Environment
The action, efficacy, and stability of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the reactions in which the compound participates . Additionally, the presence of certain metal catalysts is necessary for the compound to perform its function in carbon-carbon bond formation reactions .
属性
IUPAC Name |
ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-6-19-14(18)11-20-13-9-7-8-12(10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEPWIKFOCKVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590079 | |
| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850411-07-3 | |
| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




